molecular formula C12H19N5O2 B12911848 5-Pyrimidinecarboxamide, 2-amino-4-methoxy-N-(2-(1-pyrrolidinyl)ethyl)- CAS No. 84332-08-1

5-Pyrimidinecarboxamide, 2-amino-4-methoxy-N-(2-(1-pyrrolidinyl)ethyl)-

Cat. No.: B12911848
CAS No.: 84332-08-1
M. Wt: 265.31 g/mol
InChI Key: PMWJTRNWXJTPLN-UHFFFAOYSA-N
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Description

5-Pyrimidinecarboxamide, 2-amino-4-methoxy-N-(2-(1-pyrrolidinyl)ethyl)- is a chemical compound with the molecular formula C12H19N5O2. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Pyrimidinecarboxamide, 2-amino-4-methoxy-N-(2-(1-pyrrolidinyl)ethyl)- involves several steps. One common method includes the reaction of 2-amino-4-methoxypyrimidine with 2-(1-pyrrolidinyl)ethylamine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques and advanced purification methods such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Pyrimidinecarboxamide, 2-amino-4-methoxy-N-(2-(1-pyrrolidinyl)ethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidinecarboxylic acids, while reduction can produce pyrimidinecarbinols .

Scientific Research Applications

5-Pyrimidinecarboxamide, 2-amino-4-methoxy-N-(2-(1-pyrrolidinyl)ethyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Pyrimidinecarboxamide, 2-amino-4-methoxy-N-(2-(1-pyrrolidinyl)ethyl)- involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with nucleic acids, affecting processes such as DNA replication and transcription .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-methoxy-N-(1-ethyl-3-pyrrolidinyl)-5-pyrimidinecarboxamide
  • 2-Amino-4-methoxy-N-(2-(1-pyrrolidinyl)ethyl)-5-pyrimidinecarboxamide

Uniqueness

5-Pyrimidinecarboxamide, 2-amino-4-methoxy-N-(2-(1-pyrrolidinyl)ethyl)- is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

84332-08-1

Molecular Formula

C12H19N5O2

Molecular Weight

265.31 g/mol

IUPAC Name

2-amino-4-methoxy-N-(2-pyrrolidin-1-ylethyl)pyrimidine-5-carboxamide

InChI

InChI=1S/C12H19N5O2/c1-19-11-9(8-15-12(13)16-11)10(18)14-4-7-17-5-2-3-6-17/h8H,2-7H2,1H3,(H,14,18)(H2,13,15,16)

InChI Key

PMWJTRNWXJTPLN-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC=C1C(=O)NCCN2CCCC2)N

Origin of Product

United States

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